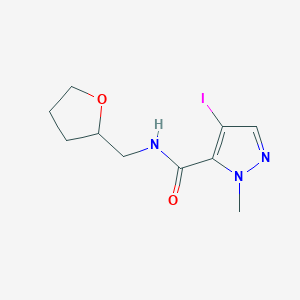
4-iodo-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-IODO-1-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains iodine, methyl, oxolane, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-1-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine monochloride or N-iodosuccinimide.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Oxolane Moiety: The oxolane moiety can be synthesized through the cyclization of a diol or by using oxirane derivatives.
Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine or ammonia.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-IODO-1-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Coupling Reactions: Palladium catalysts in the presence of base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Scientific Research Applications
4-IODO-1-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-IODO-1-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, which are involved in cell signaling and regulation.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating their activity and affecting cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the oxolane moiety, which may affect its biological activity and chemical reactivity.
4-IODO-1-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-5-CARBOXAMIDE: Contains an imidazole ring instead of a pyrazole ring, which may result in different biological properties.
4-IODO-1-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-TRIAZOLE-5-CARBOXAMIDE: Contains a triazole ring, which may enhance its stability and reactivity.
Uniqueness
4-IODO-1-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the oxolane and pyrazole moieties, which can confer specific chemical and biological properties. The iodine atom also provides a handle for further functionalization through substitution reactions.
Properties
Molecular Formula |
C10H14IN3O2 |
|---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
4-iodo-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H14IN3O2/c1-14-9(8(11)6-13-14)10(15)12-5-7-3-2-4-16-7/h6-7H,2-5H2,1H3,(H,12,15) |
InChI Key |
HNKJGMFQXVCOCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Benzylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B11172923.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11172951.png)

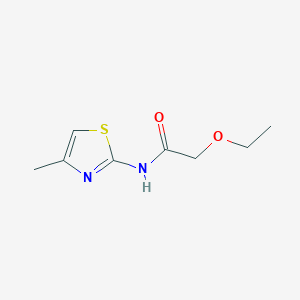
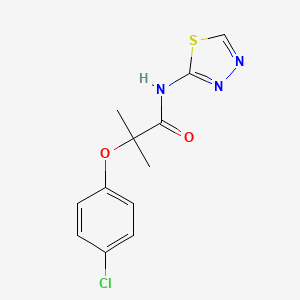
![2-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11172970.png)

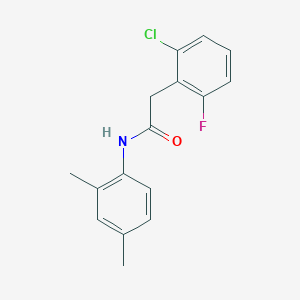
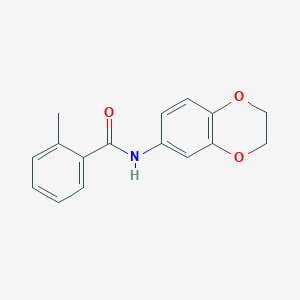
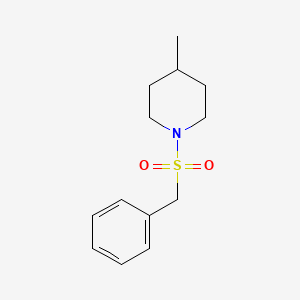
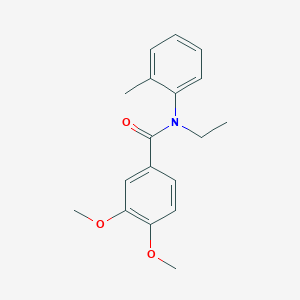
![N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11173011.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B11173016.png)
